molecular formula C9H10N4O4 B14633982 [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid CAS No. 57103-28-3

[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid

Cat. No.: B14633982
CAS No.: 57103-28-3
M. Wt: 238.20 g/mol
InChI Key: UUJOWVZARVMAPK-UHFFFAOYSA-N
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Description

[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group, a nitrophenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid typically involves the reaction of 4-nitroaniline with methyl chloroacetate in the presence of a base, followed by the formation of the triazene group through diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The triazene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the triazene group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazene derivatives.

Scientific Research Applications

[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The triazene group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid is unique due to its triazene group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

CAS No.

57103-28-3

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

2-[methyl-[(4-nitrophenyl)diazenyl]amino]acetic acid

InChI

InChI=1S/C9H10N4O4/c1-12(6-9(14)15)11-10-7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3,(H,14,15)

InChI Key

UUJOWVZARVMAPK-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)N=NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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